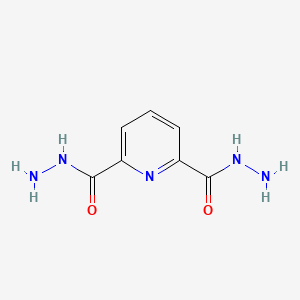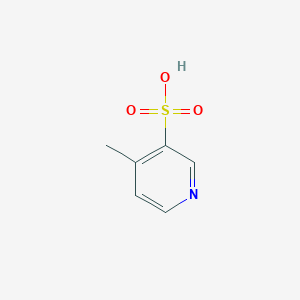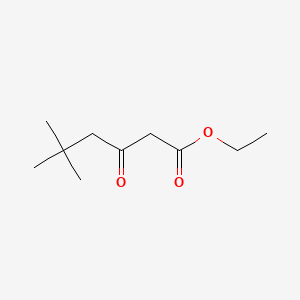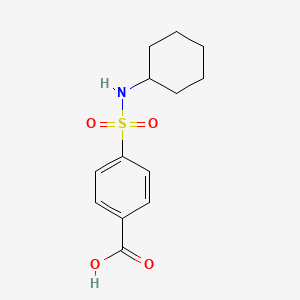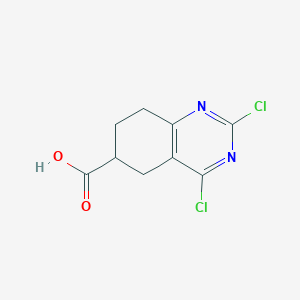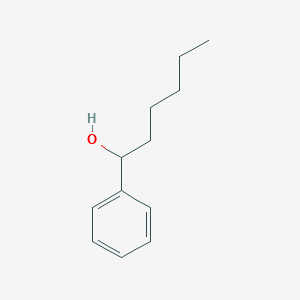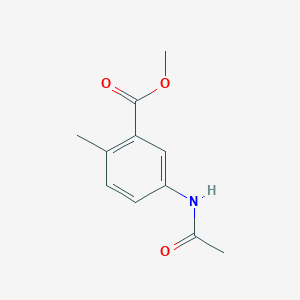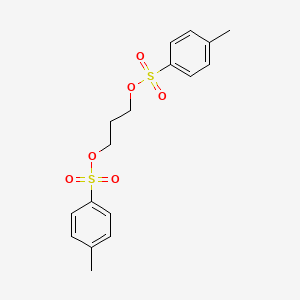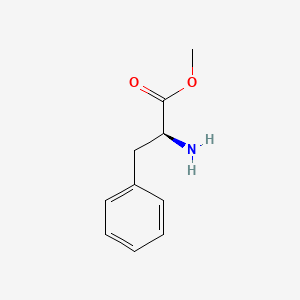
Methyl l-phenylalaninate
Vue d'ensemble
Description
Le L-phénylalaninate de méthyle est un composé organique appartenant à la classe des dérivés de la phénylalanine. C'est l'ester méthylique de la L-phénylalanine, un acide aminé essentiel. Ce composé se caractérise par son cycle aromatique et son groupe fonctionnel ester, ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques .
Applications De Recherche Scientifique
Methyl L-phenylalaninate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of food additives, cosmetics, and animal feed.
Mécanisme D'action
Target of Action
Methyl l-phenylalaninate is a small molecule that has been found to interact with certain proteins in organisms. The primary targets of this compound include the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans . These proteins play crucial roles in their respective organisms, with the Fimbrial protein being involved in the pathogenicity of Neisseria gonorrhoeae, and Prothrombin being a key protein in the coagulation pathway in humans .
Mode of Action
It is known that the compound interacts with these proteins, potentially altering their function
Biochemical Pathways
This compound is part of the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom
Result of Action
Given its interaction with key proteins such as the Fimbrial protein and Prothrombin, it is likely that this compound could have significant effects on the biological processes in which these proteins are involved
Analyse Biochimique
Biochemical Properties
Methyl l-phenylalaninate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. It is known that phenylalanine, from which this compound is derived, plays a crucial role in various cellular processes. For instance, phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .
Molecular Mechanism
It is known to interact with certain proteins, potentially influencing their activity
Metabolic Pathways
This compound is involved in the metabolic pathways related to phenylalanine. Phenylalanine is metabolized into tyrosine, a non-essential amino acid, which can be used for protein synthesis or converted to L-DOPA, which further generates dopamine, norepinephrine, and epinephrine .
Transport and Distribution
It is known that phenylalanine, from which this compound is derived, is transported by L-type amino acid transporter 1 (LAT1) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le L-phénylalaninate de méthyle peut être synthétisé par estérification de la L-phénylalanine avec du méthanol en présence d'un catalyseur acide. La réaction implique généralement le reflux de la L-phénylalanine avec du méthanol et un acide fort tel que l'acide sulfurique ou l'acide chlorhydrique. Les conditions de réaction comprennent le maintien de la température à environ 60-70 °C pendant plusieurs heures pour assurer une estérification complète .
Méthodes de production industrielle
En milieu industriel, la production de L-phénylalaninate de méthyle fait souvent appel à des procédés en continu afin d'améliorer l'efficacité et le rendement. L'utilisation de catalyseurs acides solides et des conditions réactionnelles optimisées, telles que la température et la pression contrôlées, sont des pratiques courantes pour obtenir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le L-phénylalaninate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme l'ammoniac ou les amines primaires peuvent être utilisés dans des conditions douces.
Principaux produits formés
Oxydation : Dérivés de la phénylalanine avec des groupes acide carboxylique.
Réduction : Dérivés de la phénylalanine avec des groupes alcool ou amine.
Substitution : Divers dérivés de la phénylalanine substitués.
Applications de la recherche scientifique
Le L-phénylalaninate de méthyle a des applications diverses dans la recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de divers composés organiques.
Biologie : Il est utilisé dans des études relatives au métabolisme des acides aminés et à la synthèse des protéines.
Industrie : Il est utilisé dans la production d'additifs alimentaires, de cosmétiques et d'aliments pour animaux.
Mécanisme d'action
Le mécanisme d'action du L-phénylalaninate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un substrat pour les enzymes impliquées dans le métabolisme des acides aminés, influençant diverses voies biochimiques. Le groupe ester lui permet de participer à des réactions d'estérification et d'hydrolyse, impactant les processus cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
L-phénylalanine : L'acide aminé parent sans le groupe ester.
Ester méthylique de la phénylalanine : Un dérivé ester similaire avec de légères différences structurelles.
Ester méthylique de la L-tyrosine : Un autre ester d'acide aminé avec un groupe hydroxyle sur le cycle aromatique.
Unicité
Le L-phénylalaninate de méthyle est unique en raison de son groupe fonctionnel ester spécifique, qui lui confère des propriétés de réactivité et de solubilité distinctes. Cela en fait un intermédiaire précieux en chimie synthétique et dans diverses applications industrielles .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-90-4 | |
| Record name | L-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl L-phenylalaninate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PHENYLALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10AT497I17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl L-phenylalaninate utilized in asymmetric synthesis?
A: this compound serves as a valuable chiral building block in synthesizing various enantiomerically pure compounds. For example, it acts as a starting material for preparing chiral triazolium salts []. These salts function as efficient catalysts in enantioselective annulation reactions, leading to the formation of biologically relevant molecules like β-arylspirotomicins with high enantiomeric excess [].
Q2: Can you explain the role of this compound in creating polymers for enantiomeric recognition?
A: Researchers have successfully incorporated this compound into the backbone of optically active polymers []. These polymers demonstrate the ability to differentiate between enantiomers of various chiral acids. This discrimination arises from the combination of anion-π or lone pair-π interactions between the polymer and the chiral acids, coupled with the sensitivity of the polymer's self-assembly process to the presence of these chiral species [].
Q3: Has this compound been explored in medicinal chemistry research?
A: Yes, this compound plays a crucial role in synthesizing alkoxy-substituted Matijin-Su derivatives, which are being investigated for their antiviral properties []. Specifically, it participates in the synthesis of key intermediates that are further modified to yield the target Matijin-Su analogs. These analogs are then evaluated for their activity against the hepatitis B virus (HBV) in cellular assays [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
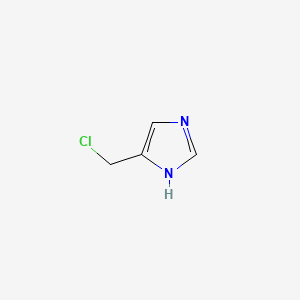
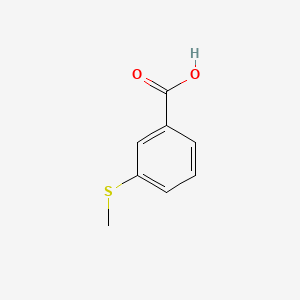
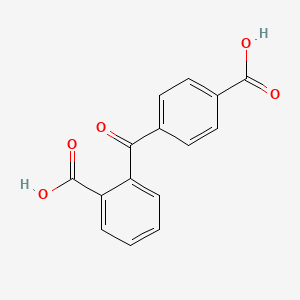
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)

